3-Chloro-1H-pyrazol-5-amine hydrochloride
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Overview
Description
3-Chloro-1H-pyrazol-5-amine hydrochloride is a chemical compound with the molecular formula C3H4ClN3·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-pyrazol-5-amine hydrochloride typically involves the chlorination of pyrazole derivatives. One common method includes the reaction of pyrazole with thionyl chloride, followed by reduction to obtain 3-Chloro-1H-pyrazol-5-amine . The reaction conditions often involve the use of organic solvents such as methanol or dichloromethane, and the process is carried out under controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using advanced equipment to handle the reagents and control the reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form different pyrazole derivatives or reduction to modify the amine group.
Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Reagents: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
3-Chloro-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-pyrazole: A similar compound with an amino group instead of a chlorine atom.
3,5-Dichloro-1H-pyrazole: Contains two chlorine atoms, offering different reactivity and applications.
3-Methyl-1H-pyrazole: A methyl-substituted pyrazole with distinct chemical properties.
Uniqueness
The presence of both chlorine and amine groups allows for diverse chemical modifications and the synthesis of a wide range of derivatives .
Properties
Molecular Formula |
C3H5Cl2N3 |
---|---|
Molecular Weight |
154.00 g/mol |
IUPAC Name |
5-chloro-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C3H4ClN3.ClH/c4-2-1-3(5)7-6-2;/h1H,(H3,5,6,7);1H |
InChI Key |
ZJPPMFCMMOYQHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1N)Cl.Cl |
Origin of Product |
United States |
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